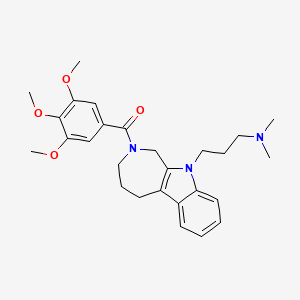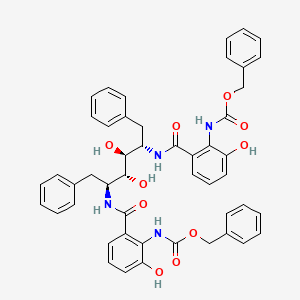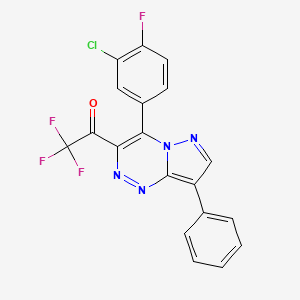
(Z)-2-Hexenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Hexenyl propanoate: is an ester compound characterized by its pleasant fruity aroma. It is commonly found in various fruits and is used in the flavor and fragrance industry. The compound is known for its role in plant communication, particularly in response to herbivore attacks, where it acts as a volatile organic compound (VOC) to signal other plants and activate their defense mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-2-Hexenyl propanoate can be synthesized through the esterification reaction between (Z)-2-hexenol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of polymeric dispensers for the controlled release of the compound has also been explored for applications in agriculture .
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-2-Hexenyl propanoate, like other esters, undergoes several types of chemical reactions, including:
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Transesterification: Typically involves an alcohol and an acid or base catalyst.
Reduction: Requires a strong reducing agent like LiAlH4.
Major Products Formed:
Hydrolysis: (Z)-2-Hexenol and propanoic acid.
Transesterification: A different ester and alcohol.
Reduction: (Z)-2-Hexenol.
Applications De Recherche Scientifique
Chemistry: (Z)-2-Hexenyl propanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other esters and in the development of new catalytic processes.
Biology: The compound plays a significant role in plant biology as a volatile organic compound (VOC) that mediates plant-plant communication and activates defense mechanisms in response to herbivore attacks .
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments that leverage its biological activity.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity aromas to various products. It is also explored for its potential in sustainable pest management strategies in agriculture .
Mécanisme D'action
The mechanism by which (Z)-2-Hexenyl propanoate exerts its effects involves its role as a volatile organic compound (VOC). When released by plants, it activates the jasmonic acid and salicylic acid signaling pathways, leading to the upregulation of defense-related genes . This enhances the plant’s ability to resist herbivore attacks and other stressors.
Comparaison Avec Des Composés Similaires
- (Z)-3-Hexenyl acetate
- (Z)-3-Hexenyl butanoate
- Hexyl butanoate
- Methyl salicylate
- Methyl jasmonate
Comparison: (Z)-2-Hexenyl propanoate is unique in its specific role in plant defense mechanisms and its distinct fruity aroma. While other similar compounds like (Z)-3-Hexenyl acetate and (Z)-3-Hexenyl butanoate also function as VOCs and have pleasant odors, this compound is particularly effective in activating the jasmonic acid and salicylic acid pathways .
Propriétés
Numéro CAS |
56922-76-0 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[(Z)-hex-2-enyl] propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6- |
Clé InChI |
LPWKTEHEFDVAQS-SREVYHEPSA-N |
SMILES isomérique |
CCC/C=C\COC(=O)CC |
SMILES canonique |
CCCC=CCOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


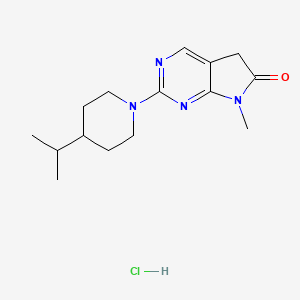
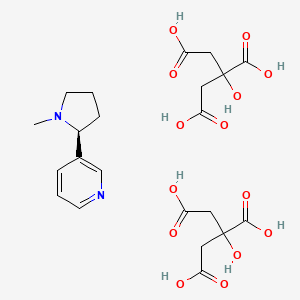

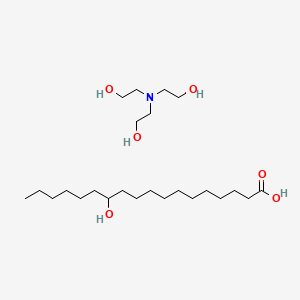

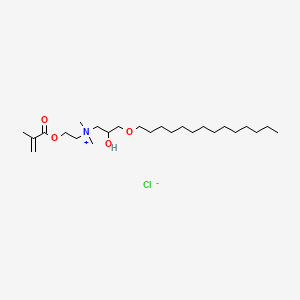

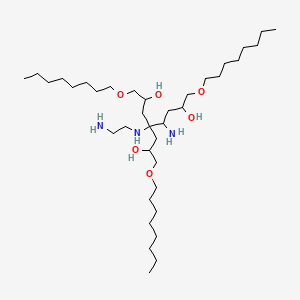
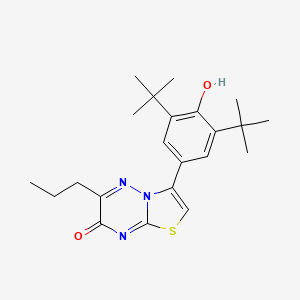
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
